molecular formula C22H12F6N2O3S B2658904 N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 477866-91-4

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2658904
CAS No.: 477866-91-4
M. Wt: 498.4
InChI Key: CKVVATOVKBNZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by the presence of cyano, trifluoromethyl, and sulfonyl functional groups. This compound belongs to the class of trifluoromethylbenzenes and is known for its significant applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and sulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The cyano group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and sulfonyl groups enhance its stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F6N2O3S/c23-21(24,25)15-4-1-3-13(9-15)20(31)30-17-7-8-19(14(10-17)12-29)34(32,33)18-6-2-5-16(11-18)22(26,27)28/h1-11H,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVVATOVKBNZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.